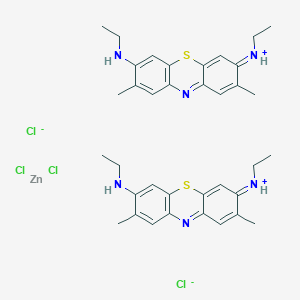

Basic blue 24 zinc chloride double salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

dichlorozinc;ethyl-[7-(ethylamino)-2,8-dimethylphenothiazin-3-ylidene]azanium;dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H21N3S.4ClH.Zn/c2*1-5-19-13-9-17-15(7-11(13)3)21-16-8-12(4)14(20-6-2)10-18(16)22-17;;;;;/h2*7-10,19H,5-6H2,1-4H3;4*1H;/q;;;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUSDOPFNXGFRS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3S2)C.CCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3S2)C.[Cl-].[Cl-].Cl[Zn]Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44Cl4N6S2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

832.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Basic Blue 24 zinc chloride double salt chemical structure

Executive Summary

Basic Blue 24 , chemically known as New Methylene Blue N (Zinc Chloride Double Salt) , is a cationic thiazine dye critical to hematology and cytopathology. Unlike its predecessor Methylene Blue (Basic Blue 9), Basic Blue 24 possesses a distinct methylation and ethylation pattern that alters its lipophilicity and binding kinetics.

This guide provides a structural and functional dissection of the compound, focusing on its zinc chloride double salt form (

Chemical Identity & Structural Elucidation

The efficacy of Basic Blue 24 relies on its planar phenothiazine chromophore, which acts as an intercalating agent and redox indicator.

Nomenclature and Identifiers

-

Common Name: New Methylene Blue N (Zinc Chloride Double Salt)[1][2][3]

-

CI Name: Basic Blue 24

-

IUPAC Name: 3,7-bis(ethylamino)-2,8-dimethylphenothiazin-5-ium; tetrachlorozincate(2-); dichloride (Stoichiometry varies; typically 2:1 dye-to-zinc ratio).

Structural Architecture

The molecule consists of a positively charged organic cation and an inorganic anionic complex.

-

The Cation (

):-

Core: A tricyclic phenothiazine ring system (heterocyclic sulfur and nitrogen).

-

Auxochromes: Two amine groups at positions 3 and 7. Unlike Methylene Blue (which has dimethylamines), Basic Blue 24 has mono-ethylamino groups.

-

Ring Substituents: Methyl groups at positions 2 and 8. This steric bulk adjacent to the amines influences the planar stacking capabilities of the dye.

-

-

The Anion (

or

Figure 1: Structural Logic of Basic Blue 24

Caption: Structural composition of the double salt, highlighting the stabilizing role of the zinc moiety.

Physicochemical Characterization

Researchers must validate the purity and identity of the dye before use in critical assays. The following parameters are standard for high-grade Basic Blue 24.

| Parameter | Specification | Mechanistic Note |

| Appearance | Dark bronze/green crystalline powder | Metallic luster indicates high crystalline order due to Zn salt. |

| Solubility | Soluble in water (Blue); Soluble in Ethanol | The cationic charge ensures water solubility; organic substituents allow membrane permeation. |

| 630 ± 3 nm (Primary) | Corresponds to the | |

| 591 ± 3 nm | Often a "shoulder" peak representing vibronic coupling or dimerization. | |

| Molar Extinction ( | High absorptivity allows for low-concentration staining (supravital). |

Protocol Note: A shift in

Synthesis & Manufacturing Considerations

The synthesis of Basic Blue 24 follows the classic Bernthsen phenothiazine synthesis or oxidative coupling pathways. Understanding this pathway helps in identifying potential impurities (e.g., unreacted amines).

-

Precursors: The synthesis typically begins with N-ethyl-o-toluidine .

-

Nitrosation: One equivalent is nitrosated to form a p-nitroso derivative.

-

Oxidative Coupling: The p-nitroso compound is reduced to a p-diamine and then oxidatively coupled with another molecule of N-ethyl-o-toluidine in the presence of thiosulfate (to introduce the sulfur).

-

Ring Closure: Further oxidation closes the central ring to form the thiazine system.

-

Salt Formation: The final step involves precipitation with Zinc Chloride (

) and HCl to isolate the double salt.

Figure 2: Synthetic Pathway Logic

Caption: Simplified oxidative coupling pathway leading to the isolation of the zinc chloride double salt.

Applications in Life Sciences

Supravital Staining (Reticulocytes)

Basic Blue 24 is the gold standard for reticulocyte counting.

-

Mechanism: As a "supravital" stain, it is applied to living cells. The cationic dye penetrates the erythrocyte membrane and binds to the polyanionic ribosomal RNA (rRNA) remaining in immature red blood cells.

-

Precipitation: The dye causes the rRNA to coprecipitate, forming a visible dark blue network or "reticulum" within the cell.

-

Advantage over Methylene Blue: Basic Blue 24 stains more deeply and consistently, with less artifactual background staining.

Photosensitization & Redox Research

Like other phenothiazines, Basic Blue 24 can generate singlet oxygen (

-

Drug Development: It serves as a scaffold for developing photodynamic therapy (PDT) agents.

-

Redox Indicator: The reversible reduction of the blue cation to the colorless leuco-form makes it useful in anaerobic metabolic assays.

Analytical Protocols: Quality Control

To ensure experimental reproducibility, the following QC protocol is recommended for incoming raw material.

Method: UV-Vis Spectrophotometry

-

Preparation: Dissolve 5 mg of Basic Blue 24 (Zn salt) in 1000 mL of distilled water (5 ppm solution).

-

Blank: Use distilled water.

-

Scan: Scan from 200 nm to 800 nm.

-

Criteria:

References

-

PubChem. (n.d.). New Methylene Blue N. National Center for Biotechnology Information. Retrieved from [Link]

- Conn, H. J. (2002). Conn's Biological Stains: A Handbook of Dyes, Stains and Fluorochromes for Use in Biology and Medicine (10th ed.). BIOS Scientific Publishers.

Sources

- 1. Basic blue 24, Hi-Cert™ [himedialabs.com]

- 2. CAS 6586-05-6: New Methylene Blue N, zinc chloride doubles… [cymitquimica.com]

- 3. 6586-05-6 CAS | NEW METHYLENE BLUE ZINC CHLORIDE SALT | Biological Stains and Dyes | Article No. 04853 [lobachemie.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. chemimpex.com [chemimpex.com]

- 6. NEW METHYLENE BLUE N | 6586-05-6 [chemicalbook.com]

- 7. Thermo Scientific Chemicals New Methylene Blue N, zinc chloride double salt, pure 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. himedialabs.com [himedialabs.com]

Difference between Methylene Blue and New Methylene Blue

The Tale of Two Blues: A Technical Guide to the Chemical Differences Between Methylene Blue and New Methylene Blue

Executive Summary

In the landscape of histological stains and therapeutic agents, Methylene Blue (MB) and New Methylene Blue (NMB) are frequently conflated due to their nomenclature. However, they are distinct chemical entities with divergent physicochemical properties, safety profiles, and applications.[1]

Methylene Blue is a FDA-approved clinical therapeutic and redox indicator, primarily used for treating methemoglobinemia and as a mitochondrial metabolic probe. New Methylene Blue , specifically the "N" formulation (zinc chloride double salt), is a toxic supravital stain strictly reserved for in vitro diagnostic hematology, serving as the gold standard for reticulocyte enumeration. This guide delineates the structural, mechanistic, and operational differences between these two compounds to prevent experimental error and safety hazards.

Part 1: Physicochemical Characterization

The fundamental difference lies in the alkyl substitution on the phenothiazine core. Methylene Blue is a tetramethyl derivative, whereas New Methylene Blue substitutes the amine methyls with ethyl groups and adds methyl groups directly to the aromatic ring. This structural bulk alters lipophilicity and shifts the absorption spectrum.

Table 1: Comparative Technical Specifications

| Feature | Methylene Blue (MB) | New Methylene Blue N (NMB) |

| IUPAC Name | 3,7-bis(dimethylamino)phenothiazin-5-ium chloride | 3,7-bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride (ZnCl₂ salt) |

| Common Formulation | Chloride salt (Hydrate) | Zinc Chloride Double Salt |

| CAS Number | 61-73-4 | 6586-05-6 |

| Molecular Weight | 319.85 g/mol | ~416.05 g/mol (varies w/ Zn salt) |

| Absorbance ( | 665 nm (Monomer) | 630 ± 2 nm |

| Solubility | Water (40 mg/mL), Ethanol | Water, Ethanol (Lower solubility than MB) |

| Primary Utility | Clinical Therapeutic, Redox Indicator | In Vitro Hematology (Reticulocytes) |

| Safety Status | FDA Approved (Specific Indications) | Toxic (Not for human use) |

Visualizing the Structural Divide

The following diagram illustrates the specific alkyl substitutions that differentiate the two molecules. Note the addition of ethyl groups and ring-methyls in NMB.

Figure 1: Structural evolution from Methylene Blue to New Methylene Blue, highlighting the alkyl shifts responsible for property changes.

Part 2: Mechanistic Divergence

The utility of these dyes is dictated by their interaction with biological substrates: Redox Cycling (MB) vs. Macromolecular Precipitation (NMB).

Methylene Blue: The Electron Cycler

MB acts as an alternative electron acceptor in the mitochondrial electron transport chain (ETC). It accepts electrons from NADH/Complex I, bypassing blocked points, and donates them to Cytochrome c (Complex III/IV). This property underpins its use in treating metabolic poisons (e.g., cyanide, ifosfamide) and methemoglobinemia (reducing Fe³⁺ to Fe²⁺).

New Methylene Blue: The RNA Precipitator

NMB is a supravital stain , meaning it stains living cells without killing them immediately. Its basic nature allows it to penetrate the reticulocyte membrane and cross-link ribosomal RNA. Unlike MB, NMB is chemically structured to cause the precipitation of these RNA-protein complexes into a visible dark-blue meshwork (reticulum), allowing for the manual enumeration of immature red blood cells.

Figure 2: Mechanistic pathways. MB cycles electrons in mitochondria; NMB precipitates RNA in reticulocytes.

Part 3: Application Workflows

The following protocols illustrate the distinct operational requirements for each dye.

Protocol A: New Methylene Blue Reticulocyte Count

Target: Hematology Researchers / Diagnostics Principle: Supravital staining of residual ribosomal RNA.

-

Preparation: Filter NMB solution (0.5% in saline/citrate) before use to remove dye crystals that mimic reticulocytes.

-

Mixing: In a small tube, mix equal volumes (e.g., 50 µL) of EDTA-anticoagulated whole blood and NMB solution.

-

Why? Equal volume maintains the optimal dye-to-RNA ratio for precipitation.

-

-

Incubation: Incubate at room temperature for 10–15 minutes .

-

Critical Step: Do not exceed 20 minutes. Extended incubation can cause reticulocytes to rupture or dye to precipitate non-specifically.

-

-

Smear: Remix gently (reticulocytes have lower density and float). Prepare a thin wedge smear on a glass slide.

-

Visualization: Air dry (do not heat fix). Examine under oil immersion (100x). Reticulocytes appear with a dark blue filamentous network against pale green RBCs.

Protocol B: Methylene Blue Cell Viability Assay

Target: Cell Biology / Toxicology Principle: Metabolic reduction of MB to colorless Leucomethylene Blue by viable cells.

-

Seeding: Culture cells in a 96-well plate.

-

Treatment: Apply experimental drug/condition.

-

Staining: Add MB (0.01% w/v) to media.

-

Incubation: Incubate at 37°C for 1–4 hours.

-

Quantification: Measure absorbance at 665 nm .

-

Interpretation: Lower absorbance indicates higher viability (more MB reduced to colorless form). Note: This is the inverse of the MTT assay.

-

Part 4: Safety & Toxicology (E-E-A-T)

Methylene Blue (Clinical Grade): While approved for human use, MB is a Monoamine Oxidase Inhibitor (MAOI). It must not be co-administered with SSRIs (e.g., Prozac) due to the risk of Serotonin Syndrome , a potentially fatal condition. High doses (>7 mg/kg) can paradoxically induce methemoglobinemia.

New Methylene Blue (Reagent Grade): NMB is toxic and typically contains zinc salts (double salt formulation). It is strictly for in vitro diagnostic use. It is not a substitute for Methylene Blue in therapeutic applications. Ingestion or injection can lead to severe toxicity due to the zinc component and the dye's higher lipophilicity/tissue retention.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6099, Methylene Blue. Retrieved from [Link]

-

Brecher, G. (1949).[2] New Methylene Blue as a Reticulocyte Stain. American Journal of Clinical Pathology, 19(9), 895–896. Retrieved from [Link]

-

Clifton, J., & Leikin, J. B. (2003). Methylene blue.[1][2][3][4][5][6][7][8][9] American Journal of Therapeutics, 10(4), 289-291. Retrieved from [Link][2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. patholjournal.com [patholjournal.com]

- 3. newcomersupply.com [newcomersupply.com]

- 4. atlas-medical.com [atlas-medical.com]

- 5. researchgate.net [researchgate.net]

- 6. vetlexicon.com [vetlexicon.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. New Methylene Blue N Zinc Chloride Double Salt | CAS 6586-05-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. Comparative Study Regarding the Properties of Methylene Blue and Proflavine and Their Optimal Concentrations for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]

Basic Blue 24 solubility in water vs ethanol

Basic Blue 24 (New Methylene Blue N): A Comparative Analysis of Solubility and Solvation Dynamics in Water vs. Ethanol

Executive Summary

Basic Blue 24, universally recognized in histopathology and microbiology as New Methylene Blue N (NMB), is a cationic thiazine dye 1[1]. While structurally analogous to standard Methylene Blue (Basic Blue 9), NMB possesses distinct ethylamino and methyl substitutions on its phenothiazine core 2[2]. These structural modifications profoundly influence its solvation thermodynamics, lipophilicity, and aggregation behavior in polar solvents. This whitepaper provides a rigorous comparative analysis of Basic Blue 24's solubility profiles in water versus ethanol, delivering actionable protocols for researchers engaged in dye formulation, vital staining, and pharmacological assay development.

Structural Determinants of Solvation

Basic Blue 24 is chemically defined as 3,7-bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride (frequently supplied as a zinc chloride double salt, CAS 6586-05-6) 3[3]. The presence of the quaternary ammonium cation ensures high solubility in high-dielectric solvents like water 2[2]. However, the addition of ethyl and methyl groups introduces significant hydrophobic character.

-

Aqueous Solvation: In water (dielectric constant ε ≈ 78.4), the chloride or zinc chloride counterions readily dissociate. The cationic thiazine core is stabilized by ion-dipole interactions. However, the hydrophobic ethyl groups drive the molecules to minimize water contact, leading to strong

stacking and the formation of H-dimers . -

Ethanolic Solvation: In ethanol (ε ≈ 24.3), the lower polarity reduces the energetic penalty of exposing the ethyl and methyl groups to the solvent. Ethanol's alkyl chain interacts favorably with NMB's hydrophobic moieties via London dispersion forces, effectively solvating the monomeric form and suppressing aggregation.

Comparative Physicochemical Data

The following table synthesizes the quantitative solubility and photophysical data for Basic Blue 24 in both solvent systems.

| Physicochemical Property | Water (H₂O) | Ethanol (EtOH) |

| Dielectric Constant (ε at 25°C) | 78.4 | 24.3 |

| Solubility Limit (~25°C) | ~40 g/L (Clear at 4% w/v) | Soluble (High affinity)[4] |

| Primary Solvation State | Monomer ↔ H-Dimer equilibrium | Predominantly Monomer |

| Absorption Maxima ( | 591 nm (Dimer), 630 nm (Monomer) | 626 - 630 nm (Monomer) |

| Molar Extinction Coefficient | >44,000 M⁻¹ cm⁻¹[4] | >44,000 M⁻¹ cm⁻¹ |

| Intermolecular Interactions | Ion-dipole, Hydrophobic effect | Dipole-dipole, Dispersion forces |

Solvation Dynamics Workflow

The distinct pathways of dissolution and subsequent molecular behavior in water versus ethanol are mapped below.

Fig 1: Solvation dynamics and aggregation pathways of Basic Blue 24 in H₂O vs EtOH.

Experimental Protocol: Thermodynamic Solubility & Spectral Validation

To accurately determine the solubility limits and aggregation states of Basic Blue 24, empirical validation is required. The following self-validating protocol is designed to eliminate artifacts from temperature fluctuations and micro-particulate suspension, ensuring high-fidelity data capture.

Phase 1: Saturated Solution Preparation

-

Solvent Preparation: Dispense 50.0 mL of HPLC-grade Water and 50.0 mL of Anhydrous Ethanol (≥99.5%) into separate 100 mL jacketed glass reactors.

-

Temperature Control: Circulate thermostatic fluid through the jackets to maintain exactly 25.0 ± 0.1 °C.

-

Causality: Thiazine dye dissolution is an endothermic process. Even a 2°C variance can shift the saturation equilibrium, leading to irreproducible solubility data.

-

-

Dye Addition: Incrementally add Basic Blue 24 (Zinc Chloride Double Salt)3[3] to each reactor while stirring at 400 RPM until a persistent solid phase remains at the bottom (approx. 2.5 g for water to exceed the ~40 g/L threshold).

-

Equilibration: Seal the reactors to prevent ethanol evaporation and stir continuously for 24 hours.

Phase 2: Phase Separation & Filtration

-

Sedimentation: Cease stirring and allow the solutions to rest for 12 hours at 25.0 °C.

-

Causality: Extended resting allows fine particulates to settle. Immediate filtration of a highly concentrated dye slurry often forces micro-crystals through the membrane, artificially inflating the measured solubility limit.

-

-

Filtration: Draw 2.0 mL of the supernatant using a glass syringe and filter through a 0.22 µm Hydrophilic PTFE syringe filter into an amber glass vial.

-

Causality: PTFE is chosen over Nylon or Cellulose Acetate because its chemical inertness prevents the cationic dye from adsorbing to the filter matrix, which would otherwise deplete the solute concentration.

-

Phase 3: Spectrophotometric Validation

-

Dilution: Dilute the filtered aliquots volumetrically (e.g., 1:10,000) using their respective pure solvents to bring the absorbance within the linear dynamic range of the spectrophotometer (0.1 - 1.0 AU).

-

Measurement: Scan the UV-Vis spectrum from 400 nm to 800 nm.

-

Water Validation: Confirm the presence of dual peaks at ~591 nm (H-dimer) and ~630 nm (monomer).

-

Ethanol Validation: Confirm a single dominant peak at ~626-630 nm.

-

-

Quantification: Apply the Beer-Lambert law (

) using the established extinction coefficient (

Conclusion

The solubility of Basic Blue 24 is not merely a binary metric of "soluble" versus "insoluble," but a dynamic equilibrium dictated by solvent polarity and molecular structure. While water provides excellent absolute solubility via ion-dipole interactions, it induces significant H-dimerization due to hydrophobic effects acting on the dye's ethyl groups. Conversely, ethanol acts as a superior solvating agent for the monomeric form, neutralizing hydrophobic penalties and stabilizing the dye for consistent photophysical performance.

References

- Wikipedia: New methylene blue.

- TCI Deutschland GmbH: Basic Blue 24 6586-05-6.

- CymitQuimica: CAS 1934-16-3: 3,7-bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride.

- Santa Cruz Biotechnology (SCBT): New Methylene Blue N Zinc Chloride Double Salt | CAS 6586-05-6.

- sd fine-chem limited: PRODUCT NAME: NEW METHYLENE BLUE N ZINC CHLORIDE DOUBLE SALT.

- Molekula Ltd: New Methylene Blue N (ZnCl double salt) (29731030 | 6586-05-6).

Sources

A Comprehensive Technical Guide to the Absorption Spectrum of New Methylene Blue

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the spectrophotometric properties of New Methylene Blue (NMB), a vital stain in diagnostics and a compound of interest in various research fields. We will delve into the core principles governing its light absorption, the practical methodologies for its spectral analysis, and the critical factors that influence its absorption maxima.

Introduction to New Methylene Blue: A Versatile Thiazine Dye

New Methylene Blue (NMB), also known as Basic Blue 24, is a cationic thiazine dye with significant applications in histology, cytology, and microbiology.[1] It is structurally related to the more commonly known Methylene Blue (MB), but with ethyl groups in place of methyl groups on its amine functionalities. This structural difference, while seemingly minor, can influence its spectral and staining properties.

Primarily, NMB is recognized as a supravital stain, crucial for the enumeration of reticulocytes (immature red blood cells) in hematology. Its ability to precipitate the ribosomal RNA within these cells allows for their visualization and quantification under a microscope. Beyond its diagnostic use, the photophysical properties of NMB make it a subject of interest for broader research applications, including photoredox catalysis and as a potential therapeutic agent. A thorough understanding of its interaction with light is fundamental to harnessing its full potential.

The Chromophore and the Basis of Light Absorption

The vibrant blue color of New Methylene Blue arises from its extensive conjugated system of alternating single and double bonds within the phenothiazine core. This delocalized π-electron system acts as the molecule's chromophore, the region responsible for absorbing light in the visible spectrum.

When a photon of a specific energy (and thus, wavelength) strikes the NMB molecule, it can excite a π electron from a lower-energy bonding or non-bonding molecular orbital (the Highest Occupied Molecular Orbital, or HOMO) to a higher-energy anti-bonding molecular orbital (the Lowest Unoccupied Molecular Orbital, or LUMO). The energy difference between these orbitals dictates the wavelength of maximum absorption (λmax). For NMB in an aqueous solution, this transition corresponds to the absorption of light in the orange-red region of the electromagnetic spectrum, resulting in the transmission of blue light, which we perceive as the color of the solution.

Characterizing the Absorption Spectrum of New Methylene Blue

The absorption spectrum of a compound is a plot of its absorbance versus wavelength. For New Methylene Blue, the spectrum is typically characterized by a prominent peak in the visible region and one or more secondary peaks in the ultraviolet (UV) region.

Visible Spectrum and Principal Absorption Maxima

In aqueous solutions, New Methylene Blue N exhibits a principal absorption maximum (λmax) at approximately 632 nm .[2] This peak is attributed to the π → π* electronic transition of the monomeric form of the dye. It is important to note that the closely related Methylene Blue shows a λmax for its monomeric form around 660-668 nm.[3][4]

A secondary, less intense peak or shoulder is often observed at a shorter wavelength, typically around 605-613 nm for Methylene Blue, which is indicative of the formation of H-dimers (face-to-face aggregates).[3][5] The formation of these aggregates is highly dependent on the concentration of the dye.

Ultraviolet Spectrum

In the UV region, Methylene Blue, and by extension NMB, displays absorption bands. For instance, Methylene Blue has reported absorption peaks around 293 nm.[6] These absorptions are also due to π → π* transitions within the aromatic ring system but correspond to higher energy electronic transitions.

Quantitative Analysis: The Beer-Lambert Law and Molar Extinction Coefficient

The relationship between absorbance and the concentration of a substance in a non-absorbing solvent is described by the Beer-Lambert Law:

A = εbc

Where:

-

A is the absorbance (dimensionless)

-

ε (epsilon) is the molar extinction coefficient (or molar absorptivity) in L mol⁻¹ cm⁻¹

-

b is the path length of the cuvette in cm

-

c is the concentration of the analyte in mol L⁻¹

The molar extinction coefficient is a constant that is characteristic of a substance at a specific wavelength. A higher molar extinction coefficient indicates a greater ability to absorb light at that wavelength. For accurate quantitative analysis of New Methylene Blue, it is crucial to determine its molar extinction coefficient at its λmax under specific experimental conditions. Tabulated data for the molar extinction coefficient of Methylene Blue in water is available and can serve as a useful reference.[7]

Factors Influencing the Absorption Maxima of New Methylene Blue

The precise wavelength of maximum absorption and the molar extinction coefficient of New Methylene Blue are not fixed values. They are highly sensitive to the dye's local chemical environment. Understanding these influencing factors is critical for reproducible and accurate spectrophotometric analysis.

Concentration and Aggregation

At higher concentrations, NMB molecules in solution have a tendency to self-associate, forming dimers and higher-order aggregates.[1][8] This aggregation leads to a change in the electronic structure of the chromophore, resulting in a shift of the absorption maximum to a shorter wavelength (a hypsochromic or "blue" shift).[3] The monomeric form of Methylene Blue absorbs at a longer wavelength (around 660 nm), while the H-dimer absorbs at a shorter wavelength (around 608 nm).[3] Therefore, when preparing NMB solutions for spectrophotometry, it is essential to work at concentrations where the monomeric form is predominant to ensure adherence to the Beer-Lambert law.

Solvent Effects (Solvatochromism)

The polarity and hydrogen-bonding capacity of the solvent can significantly alter the absorption spectrum of NMB, a phenomenon known as solvatochromism.[9][10] The charge transfer band of Methylene Blue, a key feature of its spectrum, exhibits a bathochromic (red) shift with increasing relative permittivity of the solvent.[9][10] This is because polar solvents can stabilize the charge distribution in the excited state of the dye molecule to a different extent than in the ground state, thereby altering the energy gap between the HOMO and LUMO. For instance, the λmax of Methylene Blue shifts in different solvents like dioxane (650 nm), methanol (655 nm), and water (665 nm).[10]

pH of the Solution

The pH of the aqueous solution can influence the absorption spectrum of NMB. Changes in pH can affect the protonation state of the amine functional groups, which in turn can alter the electronic distribution within the chromophore. The adsorption of Methylene Blue, a cationic dye, has been shown to increase at higher pH values.[11][12] This is attributed to the increased negative charge on many surfaces at higher pH, leading to enhanced electrostatic attraction. While this primarily relates to adsorption, it highlights the pH-dependent surface charge characteristics that can also influence dye behavior in solution. For consistent spectral measurements, it is advisable to use buffered solutions to maintain a constant pH.

Experimental Protocol: Determining the Absorption Spectrum of New Methylene Blue

This section provides a detailed, step-by-step methodology for accurately measuring the absorption spectrum and determining the λmax of New Methylene Blue using a UV-Visible spectrophotometer.

Materials and Reagents

-

New Methylene Blue (powder or certified solution)

-

Distilled or deionized water

-

Volumetric flasks (various sizes, e.g., 10 mL, 25 mL, 50 mL, 100 mL)

-

Pipettes (various sizes, e.g., 1 mL, 5 mL, 10 mL)

-

UV-Visible Spectrophotometer

-

Quartz or glass cuvettes (typically 1 cm path length)

Preparation of Stock and Working Solutions

Rationale: Accurate solution preparation is paramount for reliable spectrophotometric analysis. A concentrated stock solution is prepared first, from which a series of dilutions (working solutions) are made to construct a calibration curve and determine the optimal concentration for spectral scanning.

Step-by-Step Procedure:

-

Prepare a Stock Solution (e.g., 1 mM):

-

Accurately weigh a precise amount of New Methylene Blue powder.

-

Dissolve the powder in a small volume of distilled water in a volumetric flask (e.g., 100 mL).

-

Once fully dissolved, carefully add distilled water to the calibration mark.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

-

Prepare a Series of Working Solutions (e.g., 1 µM to 10 µM):

-

Using the stock solution, perform serial dilutions to prepare a range of concentrations. For example, to prepare a 10 µM solution from a 1 mM stock, you would dilute 1 mL of the stock solution to 100 mL with distilled water in a volumetric flask.

-

Prepare a "blank" solution containing only the solvent (distilled water).

-

Spectrophotometer Setup and Measurement

Rationale: Proper instrument setup ensures accurate and reproducible absorbance readings. The blank solution is used to zero the instrument, correcting for any absorbance from the solvent and the cuvette itself.

Step-by-Step Procedure:

-

Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

-

Select the "Spectrum" or "Scan" mode.

-

Set the wavelength range to be scanned (e.g., 300 nm to 800 nm to capture both UV and visible regions).

-

Calibrate the instrument using the blank solution:

-

Fill a clean cuvette with the blank solution (distilled water).

-

Wipe the outside of the cuvette with a lint-free cloth.

-

Place the cuvette in the spectrophotometer's sample holder.

-

Run the "blank" or "zero" function.

-

-

Measure the absorbance of the NMB solutions:

-

Start with the lowest concentration working solution.

-

Rinse the cuvette with a small amount of the sample solution before filling it.

-

Place the cuvette in the sample holder and initiate the scan.

-

The spectrophotometer will generate a plot of absorbance versus wavelength.

-

Record the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.

-

Repeat the measurement for all working solutions, rinsing the cuvette between each sample.

-

Data Presentation and Analysis

For clear and comparative analysis, the obtained spectral data should be presented in a structured format.

Table 1: Absorption Maxima of New Methylene Blue in Different Solvents (Hypothetical Data for Illustration)

| Solvent | Dielectric Constant | λmax (nm) | Molar Extinction Coefficient (ε) at λmax (L mol⁻¹ cm⁻¹) |

| Dioxane | 2.2 | ~650 | Value to be determined experimentally |

| Ethanol | 24.6 | ~655 | Value to be determined experimentally |

| Water | 80.1 | ~665 | Value to be determined experimentally |

Note: The λmax values for Methylene Blue in these solvents are provided as an illustrative guide.[10] Actual values for New Methylene Blue should be determined experimentally.

Visualization of Key Concepts

Visual diagrams can aid in understanding the relationships and processes described in this guide.

Diagram 1: Experimental Workflow for Determining NMB Absorption Spectrum

Caption: Key factors affecting the absorption maxima of New Methylene Blue.

Conclusion: Best Practices for Accurate Spectral Analysis

The absorption spectrum of New Methylene Blue is a powerful tool for its quantification and characterization. However, achieving accurate and reproducible results necessitates a thorough understanding of the underlying principles and meticulous experimental technique. Researchers must be mindful of the significant influence of concentration, solvent choice, and pH on the absorption maxima. By controlling these variables and following a standardized protocol, the spectrophotometric analysis of New Methylene Blue can be a reliable and insightful technique in a wide array of scientific and clinical applications.

References

-

Concentration-dependent aggregation of methylene blue acting as a photoredox catalyst. (2024, July 8). Royal Society of Chemistry. [Link]

-

Methylene Blue Spectra. Oregon Medical Laser Center. [Link]

-

The Shift in the Behavior of Methylene Blue Toward the Sensitivity of Medium: Solvatochromism, Solvent Parameters, Regression Analysis and Investigation of Cosolvent on the Acidity Constants. (2023, May 8). National Center for Biotechnology Information. [Link]

-

Arylamine Analogs of Methylene Blue: Substituent Effect on Aggregation Behavior and DNA Binding. (2021, May 29). MDPI. [Link]

-

The Shift in the Behavior of Methylene Blue Toward the Sensitivity of Medium: Solvatochromism, Solvent Parameters, Regression Analysis and Investigation of Cosolvent on the Acidity Constants. (2023, May 8). PubMed. [Link]

-

Uv-Visible Spectrophotometric Studies of Methylene Blue Dye With Selected Polar Solvents. (2002). Oriental Journal of Chemistry. [Link]

-

Studies of UV Spectra of Methylene Blue Dye. (2002, October 1). Asian Journal of Chemistry. [Link]

-

Visible Light Spectroscopic Analysis of Methylene Blue in Water; What Comes after Dimer? (2020, November 11). ACS Omega. [Link]

-

uv-visible absorption spectrum of methylene blue dye peak wavelengths of maximum absorbance uses staining dye treatment of methemoglobinemia redox titration indicator molecular structure skeletal formulae example of aromatic spectra. Doc Brown's Chemistry. [Link]

-

Enhancing Methylene Blue Removal through Adsorption and Photocatalysis—A Study on the GO/ZnTiO 3 /TiO 2 Composite. (2024, April 15). MDPI. [Link]

-

The aggregation of methylene blue in montmorillonite dispersions. (2002, March). Clay Minerals. [Link]

-

Aggregation of Methylene Blue in Frozen Aqueous Solutions Studied by Absorption Spectroscopy. (2005, July 12). The Journal of Physical Chemistry A. [Link]

-

Effect of pH on the adsorption of methylene blue. ResearchGate. [Link]

-

Effects of pH and ionic strength on methylene blue removal from synthetic aqueous solutions by sorption onto orange peel and desorption. Journal of Materials and Environmental Science. [Link]

-

Absorption spectra of methylene blue [(a) 6.20 × 10 −4 M, (b) 6.55 × 10... ResearchGate. [Link]

-

The Modern and Affordable Solution to Measure Absorbance and Transmittance at Specific Wavelengths with ABSOR.B™. (2023, November 8). Rheolution. [Link]

-

Spectroscopy of Methylene Blue - Google Search. Scribd. [Link]

-

Tabulated Molar Extinction Coefficient for Methylene Blue in Water. Oregon Medical Laser Center. [Link]-water.html]([Link])

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Absorption [New Methylene Blue N] | AAT Bioquest [aatbio.com]

- 3. Concentration-dependent aggregation of methylene blue acting as a photoredox catalyst - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02026J [pubs.rsc.org]

- 4. Methylene Blue Spectra [omlc.org]

- 5. The aggregation of methylene blue in montmorillonite dispersions | Clay Minerals | Cambridge Core [cambridge.org]

- 6. scribd.com [scribd.com]

- 7. Tabulated Molar Extinction Coefficient for Methylene Blue in Water [omlc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Shift in the Behavior of Methylene Blue Toward the Sensitivity of Medium: Solvatochromism, Solvent Parameters, Regression Analysis and Investigation of Cosolvent on the Acidity Constants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Shift in the Behavior of Methylene Blue Toward the Sensitivity of Medium: Solvatochromism, Solvent Parameters, Regression Analysis and Investigation of Cosolvent on the Acidity Constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jmaterenvironsci.com [jmaterenvironsci.com]

Basic Blue 24 CI 52030 toxicity and handling

Technical Guide: Basic Blue 24 (CI 52030) – Toxicity, Handling, and Applications [1]

Executive Summary & Chemical Identity

Basic Blue 24 (CI 52030) , commonly known as New Methylene Blue N (NMB) , is a cationic thiazine dye frequently utilized in hematology and cytopathology.[1] Unlike its structural analog Methylene Blue (CI 52015), Basic Blue 24 is chemically distinct due to the presence of ethylamino groups and its formulation as a zinc chloride double salt.[1]

This distinction is critical in drug development and diagnostic applications: NMB provides superior supravital staining of reticulocytes with lower background coloration compared to Methylene Blue, making it the "Gold Standard" for manual reticulocyte counting.[1] However, its zinc salt formulation necessitates specific toxicological handling protocols often overlooked in general laboratory safety guides.[1]

Chemical Identity Table

| Property | Specification |

| Common Name | New Methylene Blue N (Zinc Chloride Double Salt) |

| CI Number | 52030 |

| CAS Number | 6586-05-6 (Zn salt); 1934-16-3 (Chloride) |

| Formula | C₁₈H₂₂ClN₃S[1][2][3] · 0.5ZnCl₂ |

| Mol.[3][4] Weight | ~416.05 g/mol (varies with Zn content) |

| Solubility | Soluble in water (blue solution); slightly soluble in ethanol |

| Appearance | Bronzy, crystalline powder |

Mechanism of Action: The Supravital Interaction

To understand the handling requirements, one must understand the mechanism.[1] Basic Blue 24 functions as a supravital stain , meaning it penetrates living cells to stain cytoplasmic structures before the cell dies.[1]

The RNA Precipitation Mechanism:

-

Penetration: The cationic chromophore permeates the erythrocyte membrane.

-

Electrostatic Binding: The positively charged thiazine ring interacts with the negatively charged phosphate backbone of ribosomal RNA (rRNA) remaining in immature red blood cells (reticulocytes).

-

Aggregation: Unlike simple intercalation, NMB causes the rRNA strands to coprecipitate, collapsing the dispersed ribosomes into a visible dark-blue meshwork or "reticulum."[1]

Scientific Insight: The presence of the zinc moiety in CI 52030 stabilizes the dye structure but also contributes to its cellular fixation properties. This is why NMB solutions must be filtered regularly; the zinc salt can form micro-precipitates that mimic cellular inclusions, leading to false positives in drug safety assays.[1]

Figure 1: Mechanism of Supravital Staining by Basic Blue 24.[1] The dye crosses the membrane and collapses ribosomal RNA into a visible reticulum.

Toxicological Profile & Safety Assessment

While often treated casually in clinical settings, Basic Blue 24 poses specific risks, primarily driven by its zinc content and thiazine structure.[1]

Acute & Chronic Toxicity

-

Acute Oral Toxicity: Data for the specific zinc double salt is limited, but analogous thiazine dyes exhibit LD50 values ~1180 mg/kg (Rat).[1] The zinc component significantly increases oral toxicity compared to pure organic dyes, potentially causing gastric corrosion and systemic heavy metal burden if ingested.[1]

-

Irritation:

-

Genotoxicity: Thiazine dyes are DNA intercalators. While NMB is used for RNA staining, it can bind DNA.[1] It should be handled as a potential mutagen , although definitive carcinogenicity data is lacking for this specific CI number.[1]

Environmental Toxicity

-

Aquatic Hazard (H401): Toxic to aquatic life.[1] Thiazine dyes are recalcitrant to biodegradation.[1] The zinc component persists in the environment.

-

Disposal Prohibition: Do not pour down the drain. Solutions must be collected as heavy metal-containing hazardous waste.

Experimental Protocols

These protocols are designed for self-validation , ensuring that artifacts (precipitates) are distinguished from true biological signals.[1]

Protocol A: Preparation of Iso-osmotic Staining Solution

Purpose: To create a stable stock solution that minimizes cell crenation (shrinkage) or lysis.[1]

Reagents:

Procedure:

-

Dissolve Salts: In 100 mL of dH₂O, dissolve 0.7 g NaCl and 0.6 g Sodium Citrate .

-

Why: This creates an isotonic buffer. Pure water would lyse the cells; hypertonic solutions would shrink them, masking the reticulum.

-

-

Add Dye: Add 0.5 g Basic Blue 24 . Mix thoroughly on a magnetic stirrer for 30 minutes.

-

Filtration (Critical Step): Filter the solution through a 0.22 µm or Whatman #1 filter immediately before use.

-

Causality: The zinc salt tends to precipitate over time. Unfiltered dye results in "refractile bodies" on the slide that confuse automated counters.

-

-

Storage: Store in an amber bottle at 4°C. Shelf life: 1 month.

Protocol B: The "Dry-Smear" Reticulocyte Assay

Purpose: Accurate enumeration of reticulocytes in drug safety studies (e.g., assessing bone marrow toxicity).[1]

-

Mixture: In a small hemolysis tube, mix 50 µL of Whole Blood (EDTA) with 50 µL of NMB Solution (1:1 ratio).

-

Incubation: Incubate at 37°C for 15 minutes (or RT for 20 mins).

-

Note: Do not exceed 25 minutes. Prolonged incubation causes the reticulum to coalesce into a single dense ball, resembling a nuclear remnant (Howell-Jolly body).[1]

-

-

Resuspension: Gently flick the tube to resuspension cells. (Reticulocytes have lower density and float to the top; failure to mix yields inaccurate counts).

-

Smear: Place a drop on a slide and create a thin wedge smear. Air dry rapidly.

-

Microscopy: Examine under 100x Oil Immersion. Count 1000 RBCs.

Data Presentation: Interpretation of Staining

| Structure | Appearance with Basic Blue 24 | Clinical/Research Significance |

| Mature RBC | Pale greenish-blue disk | Normal background.[1] |

| Reticulocyte | RBC containing dark blue granules or mesh | Indicator of erythropoiesis (bone marrow activity).[1][6][7][8] |

| Heinz Body | Pale blue, spherical marginal body | Denatured hemoglobin (oxidative stress marker).[1][9] |

| Howell-Jolly Body | Dense, round, dark violet spot | DNA remnant (splenic dysfunction).[1] |

Handling & Workflow Visualization

The following decision tree outlines the safe handling and troubleshooting workflow for Basic Blue 24 in a research setting.

Figure 2: Operational Workflow for Basic Blue 24.[1] Note the iterative filtration loop to ensure data integrity.

Storage and Spill Management

-

Storage: Keep in a cool, dry place away from strong oxidizing agents. The zinc salt is hygroscopic; moisture ingress will degrade the powder, forming insoluble clumps.[1]

-

Spill Response:

-

Evacuate dust area.

-

PPE: Don N95/P100 respirator if powder is airborne.

-

Containment: Do not dry sweep. Cover with wet paper towels to suppress dust, then wipe up.[1]

-

Decontamination: Clean surface with 10% bleach followed by water. The dye stains surfaces aggressively; ethanol may help solubilize residual stains.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3083969, New Methylene Blue N. Retrieved from [Link][1]

- International Committee for Standardization in Hematology (ICSH).

-

HiMedia Laboratories. Technical Data: Reticulocyte Staining Solution (New Methylene Blue). Retrieved from [Link][1]

Sources

- 1. Methylene blue - Wikipedia [en.wikipedia.org]

- 2. Basic blue 24, Hi-Cert™ [himedialabs.com]

- 3. cdn.usbio.net [cdn.usbio.net]

- 4. chemimpex.com [chemimpex.com]

- 5. chemos.de [chemos.de]

- 6. himedialabs.com [himedialabs.com]

- 7. atlas-medical.com [atlas-medical.com]

- 8. patholjournal.com [patholjournal.com]

- 9. vetlexicon.com [vetlexicon.com]

Methodological & Application

Application Note: Preparation and Validation of New Methylene Blue (NMB) Stock Solution for Reticulocyte Counting

Abstract

This application note provides a definitive, standardized protocol for the preparation of New Methylene Blue (NMB) stock solution, specifically formulated for the supravital staining of reticulocytes in peripheral blood. Unlike standard Methylene Blue, New Methylene Blue N offers superior affinity for ribosomal RNA, resulting in a sharper definition of the reticulofilamentous material required for accurate manual enumeration. This guide details the chemical mechanism, the classic Brecher’s formulation, and critical quality control steps to ensure reproducibility in toxicological and clinical hematology workflows.

Chemical Profile & Properties[1][2][3][4][5][6][7]

To ensure experimental integrity, it is vital to distinguish New Methylene Blue N from chemically related thiazine dyes (e.g., Methylene Blue or Toluidine Blue).

| Property | Specification |

| Chemical Name | New Methylene Blue N (Zinc chloride double salt) |

| CAS Number | 6586-05-6 (Zn salt) / 1934-16-3 (Chloride) |

| Molecular Formula | C₁₈H₂₂ClN₃S[1][2][3] · 0.5ZnCl₂ |

| Molecular Weight | ~375.96 g/mol (varies by salt form) |

| Solubility | Soluble in water; slightly soluble in ethanol |

| Appearance | Dark green/bronze crystalline powder |

| Application | Supravital staining (Reticulocytes, Heinz Bodies) |

| Storage (Powder) | Room temperature (15–25°C), desiccated, protected from light |

Mechanism of Action

New Methylene Blue is a supravital stain , meaning it is applied to living cells that have not been fixed. The dye penetrates the cell membrane of immature red blood cells (reticulocytes).

-

Penetration: The cationic (basic) dye enters the living erythrocyte.

-

Interaction: The dye binds to the anionic phosphate groups of the residual ribosomal RNA (rRNA) and organelles.

-

Precipitation: The dye-RNA interaction causes the dispersed rRNA to aggregate into visible blue granules or a mesh-like network (reticulum).

-

Visualization: Mature erythrocytes (lacking RNA) remain pale green/gray, while reticulocytes display deep blue filamentous structures.

Mechanistic Pathway

Figure 1: The supravital staining mechanism where NMB induces the precipitation of residual RNA within reticulocytes.

Reagents and Equipment

Reagents

-

New Methylene Blue N (High Purity, Certified Stain).[3]

-

Potassium Oxalate Monohydrate (K₂C₂O₄ · H₂O) – Acts as an anticoagulant and ensures isotonicity.

-

Distilled or Deionized Water (Type II or better).

-

Filter Paper (Whatman No. 1 or equivalent).

Equipment

-

Analytical Balance (Precision ±0.001 g).

-

Volumetric Flask (100 mL).

-

Magnetic Stirrer and Stir Bar.

-

Amber Glass Storage Bottle (to prevent photodegradation).

-

Funnel.

Protocol: Preparation of Brecher’s Stock Solution

This protocol follows the classic Brecher formulation (1949) , which remains the gold standard for manual reticulocyte counts due to its consistent staining intensity and isotonic balance.

Formulation Target (100 mL)

-

New Methylene Blue: 0.5 g (0.5% w/v)

-

Potassium Oxalate: 1.6 g (1.6% w/v)

-

Solvent: Distilled Water

Step-by-Step Procedure

-

Weighing:

-

Weigh 0.5 g of New Methylene Blue N powder.

-

Weigh 1.6 g of Potassium Oxalate.

-

Note: The potassium oxalate is critical. It prevents cell crenation (isotonicity) and inhibits clotting if fresh capillary blood is used.

-

-

Dissolution:

-

Add approximately 80 mL of distilled water to a clean beaker.

-

Add the Potassium Oxalate and stir until completely dissolved.

-

Add the New Methylene Blue N powder to the oxalate solution.[4]

-

Stir gently for 15–20 minutes. Ensure no clumps remain.

-

-

Volume Adjustment:

-

Transfer the solution to a 100 mL volumetric flask .

-

Rinse the beaker with small aliquots of distilled water and add to the flask.

-

Fill to the mark with distilled water.

-

-

Filtration (Critical Step):

-

NMB is prone to forming particulate precipitates that resemble reticulocytes (artifacts).[5]

-

Filter the entire solution through Whatman No. 1 filter paper into an amber storage bottle.

-

Best Practice: Always filter a small aliquot again immediately before use in daily staining.

-

-

Labeling & Storage:

-

Label as "New Methylene Blue Stock (Brecher)".

-

Record preparation date and expiration (typically 1 year).

-

Store at room temperature (15–25°C). Do not refrigerate , as this promotes precipitation.

-

Preparation Workflow

Figure 2: Workflow for the preparation of Brecher's New Methylene Blue solution.

Validation: Staining Procedure

To validate the stock solution, perform a control stain using fresh EDTA-anticoagulated blood.

-

Mix: In a small test tube, mix equal volumes (1:1 ratio ) of the NMB solution and well-mixed whole blood (e.g., 50 µL stain + 50 µL blood).

-

Incubate: Allow to stand at room temperature for 10 to 15 minutes .

-

Note: Incubation allows the dye to penetrate and precipitate the RNA.

-

-

Remix: Gently resuspend the cells.

-

Smear: Make a thin wedge smear on a microscope slide.[6] Air dry rapidly.[7]

-

Examine: View under oil immersion (100x).

-

Pass Criteria: RBCs are pale green. Reticulocytes show distinct deep blue granules/filaments.[5] Background is clear of precipitate.

-

Fail Criteria: Heavy background debris (refilter stain), or cells appear crenated (check oxalate concentration).

-

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Heavy background precipitate | Dye instability or lack of filtration | Filter the stain immediately before use. Replace stock if older than 1 year. |

| Refractile bodies in RBCs | Moisture artifact (drying too slow) | Dry slides rapidly. Do not fix with methanol (this is a supravital stain). |

| Pale staining | Insufficient incubation time | Extend incubation to 15–20 minutes. |

| Crenated RBCs | Hypertonic solution | Verify Potassium Oxalate measurement (1.6g/100mL). |

| Heinz Bodies vs. Reticulum | Confusion in morphology | Reticulum is filamentous/granular. Heinz bodies are single/few marginal round dots. |

References

-

Brecher, G. (1949).[8][9] "New methylene blue as a reticulocyte stain".[5][6][7][8][9][10][11] American Journal of Clinical Pathology, 19(9), 895–896.

-

Clinical and Laboratory Standards Institute (CLSI). (2004). Method for Reticulocyte Counting (Automated and Manual Methods); Approved Guideline. CLSI document H44-A2.

-

National Center for Biotechnology Information (NCBI). "New Methylene Blue N". PubChem Compound Summary.

- Bain, B. J., et al. (2016). Dacie and Lewis Practical Haematology. 12th Edition. Elsevier.

Sources

- 1. Methylene Blue: Structure, Formula, Properties & Uses [vedantu.com]

- 2. calpaclab.com [calpaclab.com]

- 3. cdn.usbio.net [cdn.usbio.net]

- 4. US4193980A - Dry preparation for reticulocyte staining - Google Patents [patents.google.com]

- 5. newcomersupply.com [newcomersupply.com]

- 6. himedialabs.com [himedialabs.com]

- 7. riccachemical.com [riccachemical.com]

- 8. rowleybio.com [rowleybio.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. atlas-medical.com [atlas-medical.com]

- 11. bio-optica.it [bio-optica.it]

Application Note: Supravital Staining of Erythrocytes with Basic Blue 24

[1]

Abstract

This application note provides a rigorous technical guide for the supravital staining of erythrocytes using Basic Blue 24 (C.I. 52030), commonly known in clinical hematology as New Methylene Blue (NMB) . Unlike standard Romanowsky stains (e.g., Wright-Giemsa) which require fixed cells, Basic Blue 24 is a vital stain that penetrates living cell membranes to precipitate residual ribosomal RNA (rRNA) within immature red blood cells (reticulocytes). This protocol details the mechanism of action, preparation of reagents, step-by-step staining methodologies, and quantitative analysis required for accurate assessment of erythropoietic activity.[1][2][3][4]

Introduction & Mechanism of Action

The Clinical Need

The quantification of reticulocytes is the gold standard for assessing bone marrow function. An elevated count indicates increased erythropoiesis (e.g., response to hemolysis or hemorrhage), while a suppressed count suggests bone marrow failure (e.g., aplastic anemia).

Chemical Identity: Basic Blue 24

Basic Blue 24 is a thiazine dye.[5][6][7] It is chemically distinct from Methylene Blue and Brilliant Cresyl Blue, offering superior solubility and a sharper definition of the reticulofilamentous network.

-

Mechanism: As a cationic dye, Basic Blue 24 binds electrostatically to the phosphate groups of RNA. In living, non-fixed cells, the dye causes the ribosomal RNA and organelles to collapse and precipitate into a visible dark-blue network (reticulum).[2]

Reaction Pathway

The following diagram illustrates the supravital interaction between Basic Blue 24 and the erythrocyte intracellular matrix.

Figure 1: Mechanism of supravital staining. The dye penetrates the living cell membrane to cross-link and precipitate residual RNA.[2]

Materials & Reagents

Reagents

| Reagent | Specification | Purpose |

| Basic Blue 24 | Powder (C.I. 52030) | Active staining agent. |

| Potassium Oxalate | Reagent Grade | Anticoagulant/Buffer component. |

| Sodium Chloride | Reagent Grade | Maintains isotonicity (0.9%).[2] |

| Distilled Water | Type II or better | Solvent. |

| EDTA Blood | Fresh (<4 hours old) | Specimen.[9] |

Working Solution Formulation (Brecher’s Formulation)

To prepare 100 mL of staining solution:

-

Dissolve 0.5 g of Basic Blue 24 and 1.6 g of Potassium Oxalate in 100 mL of distilled water.

-

Mix thoroughly until dissolved.

-

Filter the solution through high-quality filter paper (e.g., Whatman No. 1) to remove undissolved crystals. Critical Step: Failure to filter causes artifactual "pepper" on slides.

-

Store in an amber bottle at room temperature (20-25°C). Stable for up to 1 year.

Experimental Protocol

Sample Requirements

-

Specimen: Whole blood collected in K2-EDTA or K3-EDTA.

-

Stability: Staining should be performed within 4 hours of collection. If stored at 4°C, samples are viable for up to 24 hours but must be warmed to room temperature before staining.

Tube Staining Method (Standard)

This method is preferred over the slide method due to better control of the dye-to-blood ratio and humidity prevention.

Step-by-Step Workflow:

-

Aliquot: In a small test tube (12x75mm), add 50 µL of filtered Basic Blue 24 working solution.

-

Add Sample: Add 50 µL of well-mixed EDTA whole blood.

-

Note: For anemic patients (Hct < 30%), increase blood volume to 75 µL to ensure adequate cell density.

-

-

Mix: Gently tap the tube to mix. Do not vortex vigorously.

-

Incubation: Incubate at 37°C for 15 minutes .

-

Why? Heat accelerates dye penetration and RNA precipitation. Room temperature incubation is acceptable but requires 20-30 minutes.

-

-

Resuspend: After incubation, gently remix the solution (cells will settle).

-

Smear: Place a small drop (~5 µL) onto a glass microscope slide and create a thin wedge smear.

-

Dry: Air dry rapidly. Do not heat fix.

-

Microscopy: Examine under oil immersion (100x objective).

Figure 2: Operational workflow for the Tube Staining Method.

Data Analysis & Interpretation

Counting Logic

-

Total Count: Count 1,000 total Red Blood Cells (RBCs).

-

Target: Tally the number of Reticulocytes observed within those 1,000 cells.

-

Definition of a Reticulocyte: An RBC containing two or more blue-stained granulofilamentous particles.[2][9][10] Cells with a single dot are usually excluded to prevent confusion with artifacts.

Calculations

1. Reticulocyte Percentage (%)

2. Absolute Reticulocyte Count (ARC)

3. Reticulocyte Production Index (RPI)

Corrects for anemia and premature release of reticulocytes (shift cells).

Visual Interpretation Guide

| Feature | Appearance with Basic Blue 24 | Significance |

| Mature RBC | Pale blue/gray disk | Normal erythrocyte. |

| Reticulocyte | Dark blue mesh or >2 granules | Immature RBC (RNA).[4][9][12] |

| Heinz Body | Dark blue, round inclusion | Denatured Hemoglobin (G6PD deficiency). |

| Howell-Jolly Body | Dark blue, round, usually single | DNA remnant (Splenectomy). |

| Pappenheimer Body | Cluster of blue dots | Iron deposits (Sideroblastic anemia). |

Troubleshooting & Quality Control

Common Artifacts

-

Refractile Bodies: If the inclusion looks shiny or refractile when focusing up and down, it is likely moisture or an artifact, not RNA. RNA is non-refractile.

-

Precipitated Stain: If the background is covered in blue debris, the stain was not filtered properly. Action: Filter stain immediately.

-

Rouleaux: If cells are stacked, the smear is too thick or the incubation time was too long allowing aggregation.

Validation

Every new batch of Basic Blue 24 must be validated against a control sample with a known reticulocyte count (commercial control or previously tested patient sample).

References

-

Brecher, G. (1949).[14] "New Methylene Blue as a Reticulocyte Stain".[4][9][10][12][15] American Journal of Clinical Pathology, 19(9), 895-896. Link

- ICSH. (1998). "ICSH guidelines for reticulocyte counting by microscopy on supravitally stained preparations".

-

Bain, B. J. (2015). Blood Cells: A Practical Guide. 5th Edition. Wiley-Blackwell. Link

-

Sigma-Aldrich. "New Methylene Blue N Zinc Chloride Double Salt Product Information". Link

-

HiMedia Labs. "Reticulocyte Staining Solution (Basic Blue 24) Technical Data". Link

Sources

- 1. supravital stains.p ptx | PPTX [slideshare.net]

- 2. Reticulocyte count – Histopathology.guru [histopathology.guru]

- 3. Supravital staining - Wikipedia [en.wikipedia.org]

- 4. laboratorytests.org [laboratorytests.org]

- 5. New methylene blue - Wikipedia [en.wikipedia.org]

- 6. Basic blue 24, Hi-Cert™ [himedialabs.com]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. Basic Blue 24 | 6586-05-6 | TCI AMERICA [tcichemicals.com]

- 9. himedialabs.com [himedialabs.com]

- 10. dpgpolytechnic.com [dpgpolytechnic.com]

- 11. scribd.com [scribd.com]

- 12. scribd.com [scribd.com]

- 13. healthaspires.com [healthaspires.com]

- 14. patholjournal.com [patholjournal.com]

- 15. bio-optica.it [bio-optica.it]

Application Note: Reversible Methylene Blue Staining of RNA on Northern Blots

Technical Guide & Standard Operating Procedure

Executive Summary & Scientific Rationale

In Northern blotting, verifying the integrity and equal loading of RNA prior to hybridization is a critical quality control step. Historically, Ethidium Bromide (EtBr) was used to stain gels pre-transfer.[1] However, EtBr compromises hybridization efficiency by intercalating into the RNA structure and requires UV light, which can crosslink RNA or cause photodamage (nicking), reducing signal intensity.

This guide details the Methylene Blue (MB) Staining Protocol (based on the method by Herrin & Schmidt, 1988).[2] Often referred to colloquially in high-throughput labs as the "New MB Procedure" to distinguish it from older, high-background histological methods, this protocol utilizes a specific ionic balance (Sodium Acetate, pH 5.2) to ensure:

-

Reversibility: The stain is completely removed during pre-hybridization, leaving RNA available for probe binding.

-

Safety: Eliminates the need for carcinogenic EtBr and UV exposure during the transfer check.

-

Sensitivity: Detects 20–25 ng of RNA per band, sufficient for visualizing 18S and 28S rRNA.

Clarification on Nomenclature: Note: "New Methylene Blue" (CAS 1934-16-3) is a distinct supravital dye used primarily for reticulocyte staining in hematology. For Northern blotting, standard Methylene Blue (CAS 61-73-4) is the correct reagent. The "New" in this context refers to the optimized, reversible protocol described below.

Mechanism of Action

Methylene Blue is a cationic thiazine dye. In the acidic environment provided by the Sodium Acetate buffer (pH 5.2), the dye carries a positive charge and binds ionically to the negatively charged phosphate backbone of the RNA.

-

The Specificity Factor: At pH 5.2, the binding is strong enough to visualize RNA but weak enough to be displaced by Sodium Dodecyl Sulfate (SDS) or high-salt buffers.

-

The Background Factor: Nylon membranes are highly anionic and will bind cationic dyes avidly. The pre-wash with dilute acetic acid and the use of Sodium Acetate prevents non-specific saturation of the membrane, a common failure point in older protocols.

Materials & Reagents

| Reagent | Concentration | Preparation | Function |

| Methylene Blue | 0.04% (w/v) | Dissolve 0.04g MB in 100mL of 0.5M Sodium Acetate. | The staining agent.[1][2][3][4][5][6][7][8][9][10][11][12] |

| Sodium Acetate | 0.5 M | Adjust to pH 5.2 with Acetic Acid. | Buffer; maintains acidic pH for specific binding. |

| Acetic Acid | 5% (v/v) | Dilute Glacial Acetic Acid in DEPC-treated water. | Membrane wash; removes SDS and transfer salts. |

| Ethanol | 20% (v/v) | Dilute in DEPC-treated water. | Optional destain for high-background membranes.[3] |

| SDS Wash | 0.2% - 1% | Dissolved in water or buffer. | Rapid destaining agent (if needed before hyb).[7] |

Detailed Experimental Protocol

Phase 1: Post-Transfer Preparation

Prerequisite: RNA has been transferred to a Nylon (e.g., Hybond-N+) or Nitrocellulose membrane and crosslinked (UV or Baking).

-

Crosslinking Verification: Ensure the membrane is dry and RNA is crosslinked.[6] (UV Crosslink: 120 mJ/cm²).[6]

-

The Acid Wash (Critical Step):

-

Place the membrane in a clean tray.

-

Add enough 5% Acetic Acid to cover the membrane.[12]

-

Incubate for 15 minutes at Room Temperature (RT) with gentle agitation.

-

Why? This step neutralizes alkaline transfer buffers and removes residual SDS from the gel, which causes high background blue staining.

-

Phase 2: Staining[7]

-

Stain Application:

-

Observation: The membrane will turn dark blue. This is normal.

Phase 3: Destaining & Visualization

-

Rinse:

-

Pour the stain back into a bottle (it is reusable 3-5 times).

-

Rinse the membrane with DEPC-treated water for 30–60 seconds.

-

-

Differentiation:

-

Wash with fresh water for 2–5 minutes. Change water if it becomes too blue.

-

Result: RNA bands (18S, 28S) will appear as dark blue bands against a light blue/white background.

-

Troubleshooting: If the background remains too dark (common with positively charged Nylon), wash briefly with 20% Ethanol for 1–2 minutes, then rinse immediately with water.

-

-

Documentation:

-

Photograph the wet membrane under white light (lightbox or epi-illumination).

-

Mark the positions of the rRNA bands and size markers with a soft pencil if needed.

-

Phase 4: Destaining for Hybridization

Do not skip this step, although the pre-hybridization buffer often achieves this automatically.

-

Wash the membrane in 0.2% SDS or 1% SDS for 15 minutes at RT.

-

Alternatively, place the membrane directly into the Pre-Hybridization Buffer (containing SDS) at the hybridization temperature. The blue color will fade into the solution, leaving the RNA accessible.

Workflow Visualization

Caption: Logical workflow for reversible Methylene Blue staining, including background correction steps.

Comparative Analysis: Staining Options

| Feature | Methylene Blue (This Protocol) | Ethidium Bromide (Pre-Stain) | SYBR Gold/Green |

| Sensitivity | Moderate (~20 ng) | High (~5 ng) | Very High (~1 ng) |

| Safety | Safe (Non-carcinogenic) | Toxic (Mutagen) | Safe (variable) |

| Hybridization Interference | None (Reversible) | Moderate (Intercalation) | Low (if removed) |

| Equipment | White Light | UV Transilluminator | Blue Light/UV |

| Cost | Negligible | Low | High |

| Disposal | Standard Chemical | Hazardous Waste | Standard/Hazardous |

Troubleshooting & Validation

-

Problem: Faint Bands.

-

Cause: pH of Sodium Acetate was > 5.2 (binding is pH dependent) or RNA loading was < 10 µg total RNA.

-

Solution: Adjust buffer pH strictly to 5.2.

-

-

Problem: High Blue Background.

-

Cause: Insufficient Acetic Acid pre-wash (SDS remaining) or membrane dried out during staining.

-

Solution: Always keep membrane wet. Use the 20% Ethanol destain step.

-

-

Problem: Stain won't come off.

-

Cause: Membrane dried with stain on it.[4]

-

Solution: Re-hydrate in 1% SDS at 65°C for 30 minutes.

-

References

-

Herrin, D. L., & Schmidt, G. W. (1988). Rapid, reversible staining of Northern blots prior to hybridization.[7] BioTechniques, 6(3), 196–200.

-

Sambrook, J., & Russell, D. W. (2001). Molecular Cloning: A Laboratory Manual (3rd ed.). Cold Spring Harbor Laboratory Press. (Chapter 7: Extraction, Purification, and Analysis of mRNA from Eukaryotic Cells).

- Koetsier, P. A., et al. (1993). A rapid and simple method for staining nucleic acids on membranes. BioTechniques, 15(4), 696-698.

-

Sigma-Aldrich. Blot Stain Blue Product Information. (Commercial variant of the MB protocol).

Sources

- 1. genelink.com [genelink.com]

- 2. med.upenn.edu [med.upenn.edu]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. cell.byu.edu [cell.byu.edu]

- 5. ptglab.com [ptglab.com]

- 6. physiologie-pharmakologie.meduniwien.ac.at [physiologie-pharmakologie.meduniwien.ac.at]

- 7. mrcgene.com [mrcgene.com]

- 8. Methylene Blue Stain [alab.com.pl]

- 9. protocols.io [protocols.io]

- 10. newcomersupply.com [newcomersupply.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. langdalelab.com [langdalelab.com]

- 13. researchgate.net [researchgate.net]

Application Note: Adsorptive Remediation of Basic Blue 24 (New Methylene Blue) from Industrial Wastewater

Executive Summary

The rapid expansion of the textile, pharmaceutical, and diagnostic industries has led to a significant increase in the discharge of complex synthetic dyes into aquatic ecosystems [5]. Basic Blue 24 (BB24) , commonly known as New Methylene Blue (NMB) , is a cationic thiazine dye widely utilized in cytopathology, textiles, and as an antimicrobial agent [3]. Due to its high solubility, complex aromatic ring structure, and inherent toxicity, BB24 is highly recalcitrant to conventional biological degradation [4].

This application note provides a comprehensive, self-validating protocol for the removal of BB24 from wastewater using adsorption—a highly efficient, cost-effective, and scalable physicochemical method [5]. By leveraging the principles of surface chemistry, this guide details the mechanistic causality behind adsorbent selection, kinetic modeling, and step-by-step experimental workflows designed for researchers and environmental scientists.

Mechanistic Context & Chemical Profiling

Basic Blue 24 is classified as an azine/thiazine dye where the primary chromophore acts as a cation in aqueous solutions [3]. Understanding its physicochemical profile is critical for designing an effective adsorption system.

Table 1: Physicochemical Properties of Basic Blue 24 [3, 4]

| Parameter | Specification |

| Chemical Name | New Methylene Blue N (Basic Blue 24) |

| CAS Number | 1934-16-3 (Base) / 6586-05-6 (Zinc double salt) |

| Molecular Formula | C₁₈H₂₂ClN₃S |

| Molecular Weight | 347.91 g/mol (Base) |

| Maximum Absorption ( | 628 – 630 nm (in EtOH/Water) |

| Hazard Profile | Toxic (Harmful if swallowed, inhaled, or via skin contact) |

The Causality of Adsorption Mechanisms

Because BB24 dissociates into a cationic chromophore in water, its removal is fundamentally driven by electrostatic attraction . The adsorption process is highly pH-dependent. When the pH of the aqueous environment is raised above the Point of Zero Charge (PZC) of the chosen adsorbent, the adsorbent's surface functional groups (e.g., carboxyl, hydroxyl) deprotonate, acquiring a net negative charge [1]. This creates a strong electrostatic pull on the positively charged BB24 molecules. Secondary mechanisms, including hydrogen bonding and

Fig 1. Mechanistic pathways of Basic Blue 24 adsorption onto negatively charged surfaces.

Adsorbent Selection & Quantitative Data

Selecting the right adsorbent requires balancing cost, availability, and adsorption capacity (

-

Peat: Naturally rich in humic and fulvic acids, peat provides an abundance of oxygen-containing functional groups. It exhibits an exceptionally high maximum monolayer adsorption capacity (

) for basic dyes [2]. -

Malus domestica Sawdust: An abundant agricultural byproduct. However, raw sawdust contains soluble organic compounds that can leach and color the water. Causality of Treatment: Treating the sawdust with NaOH saponifies ester bonds, removes natural pigments, and significantly increases surface porosity and the availability of active binding sites[1].

Table 2: Comparative Adsorption Capacities and Thermodynamics [1, 2]

| Adsorbent | Max Capacity ( | Optimal pH | Thermodynamics | Kinetic Model | Isotherm Fit |

| Peat | 667 mg/g (at 22°C) | Neutral to Basic | Exothermic | Pseudo-Second Order | Langmuir |

| Treated Sawdust | High efficiency | Neutral to Basic | Endothermic | Intra-particle Diffusion | Langmuir / Temkin |

Validated Experimental Protocol: Batch Adsorption Workflow

To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates necessary controls to account for photolytic degradation and utilizes a calibration curve for precise quantification.

Phase 1: Adsorbent Preparation (Alkaline Treatment)

Objective: To maximize surface area and prevent pigment leaching.

-

Collect raw Malus domestica sawdust and sieve to a uniform particle size (e.g., 0.5 – 1.0 mm).

-

Submerge the sawdust in a

solution for 24 hours at room temperature [1]. -

Filter the biomass and wash exhaustively with distilled water until the effluent runs clear.

-

Neutralize the washed sawdust using

, followed by a final distilled water rinse until the pH stabilizes at ~7.0. -

Dry the treated biosorbent in an oven at 60°C for 24 hours. Store in a desiccator.

Phase 2: Stock Solution & Calibration Curve Generation

Objective: To establish a reliable metric for quantifying residual dye.

-

Prepare a

stock solution of Basic Blue 24 by dissolving -

Perform serial dilutions to create standard working solutions ranging from

to -

Measure the absorbance of each standard at

using a UV-Vis spectrophotometer [1, 4]. -

Plot Absorbance vs. Concentration to generate a linear calibration curve (

).

Phase 3: Batch Adsorption Execution

Objective: To determine adsorption kinetics and equilibrium.

-

Setup: Dispense

of BB24 working solution (e.g., -

Self-Validation Control: Prepare one control flask containing

of dye solution without any adsorbent to monitor natural photolytic degradation. -

Dosing: Add exactly

of the treated sawdust (or peat) to the experimental flasks [1]. -

Agitation: Place the flasks in a thermostatic water bath shaker at

and -

Sampling: Withdraw

aliquots at predefined time intervals (e.g., 5, 15, 30, 60, 120 minutes). Note: Equilibrium is typically reached within 1 hour for treated sawdust [1]. -

Phase Separation: Centrifuge the aliquots at

for 5 minutes to separate the solid adsorbent from the liquid phase. -

Quantification: Measure the residual absorbance of the supernatant at

and calculate the final concentration (

Phase 4: Data Analysis

Calculate the adsorption capacity at time

(Where

Fig 2. Step-by-step batch adsorption experimental workflow for BB24 removal.

References

-

Naz, S., et al. "Adsorptive removal of new methylene blue from water by treated Malus domestica sawdust as a low cost biosorbent – equilibrium, kinetics and thermodynamic studies." Desalination and Water Treatment, 166 (2019) 72–82.1

-

Sepúlveda, L., et al. "Adsorption of Dyes using Peat: Equilibrium and Kinetic Studies." Environmental Technology / ResearchGate. 2

-

Wikipedia Contributors. "New methylene blue." Wikipedia, The Free Encyclopedia. 3

-

TCI Chemicals. "Basic Blue 24 6586-05-6 | Product Specifications & Safety." TCI Deutschland GmbH.

-

Various Authors. "Developments in treatment technologies of dye-containing effluent: A review." ResearchGate. 4

Sources

Application Notes & Protocols: Manual Reticulocyte Count Using New Methylene Blue

Introduction: The Significance of Reticulocyte Enumeration

The reticulocyte count is a fundamental and cost-effective hematological parameter that serves as a critical indicator of erythropoietic activity, or the rate of red blood cell (RBC) production by the bone marrow.[1][2] Reticulocytes are anucleated, immature erythrocytes that have been recently released from the bone marrow into the peripheral circulation.[3][4] They circulate for approximately one to two days before maturing into fully developed RBCs.[1][5] These young red cells are distinguished by the presence of residual ribosomal ribonucleic acid (RNA), which is a remnant of the hematopoietic process.[1][6]